2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a pyridine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with a pyridine-thiophene intermediate under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide can undergo various chemical reactions including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chromene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of piperidine derivatives.
Substitution: Halogenated chromene derivatives.
Scientific Research Applications
2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation or apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its unique combination of a chromene core with both pyridine and thiophene rings.
Properties
IUPAC Name |
2-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(16-10-13-4-1-2-6-17(13)25-20(16)24)22-11-14-5-3-8-21-18(14)15-7-9-26-12-15/h1-10,12H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGNUHPHOMUZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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